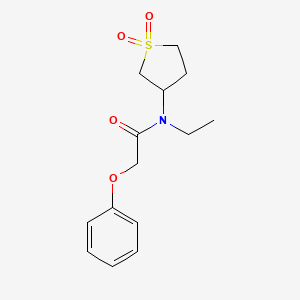

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. These proteins play a crucial role in cell signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and neurological disorders. EHT 1864 has shown promise as a potential therapeutic agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Selective Thiol-Reactive Reagents in Biological Research

One significant application involves the development of heteroaromatic sulfones as biologically compatible, thiol-selective reagents. These reagents, including the likes of MSTP, demonstrate selectivity and high reactivity toward -SH (thiol) groups, making them suitable for blocking -SH groups in proteins. This selectivity is crucial for preventing cross-linking of cysteine-containing peptides in proteomics workflows and for targeted redox investigations of physiological and pathological processes, addressing limitations of previously used reagents like iodoacetamide and N-ethylmaleimide due to cross-reactivity issues (Chen et al., 2017).

Chemoselective Acetylation in Drug Synthesis

Another application is observed in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs. The process employs Novozym 435 as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism. This method represents a kinetically controlled synthesis crucial for the pharmaceutical industry, particularly in creating intermediates for natural drug synthesis (Magadum & Yadav, 2018).

Novel Acetamide Derivatives for Pharmacological Applications

The synthesis and pharmacological assessment of novel acetamide derivatives, including potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, is another pivotal application. Through multi-step chemical synthesis, derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related compounds have been developed. These compounds have shown promising activities in preliminary screenings, indicating their potential as therapeutic agents (Rani et al., 2016).

Thiol-Reactive Derivatizing Agents in Chromatography

In analytical chemistry, thiol-reactive derivatizing agents like 3-iodoacetylaminobenzanthrone (IAB) have been developed for thiol analysis in liquid chromatography. This advancement facilitates the analysis of thiols in complex biological samples, such as human blood, with high sensitivity and specificity. The development of such derivatizing agents contributes significantly to biochemical and clinical research, enabling precise measurement of biologically relevant thiols (Wang et al., 2004).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-15(12-8-9-20(17,18)11-12)14(16)10-19-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLMKNPHWNDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![(E)-6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2440190.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)

![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)